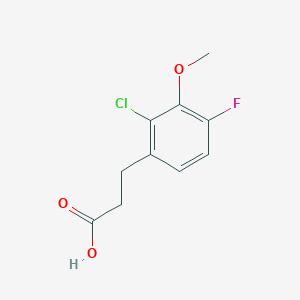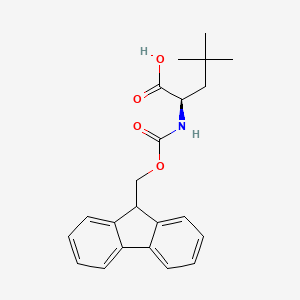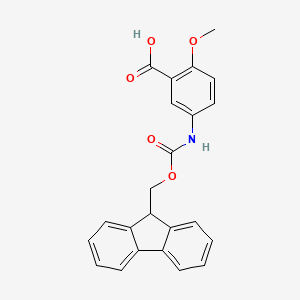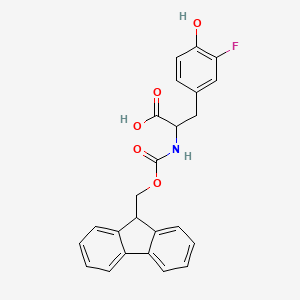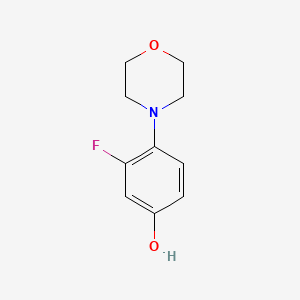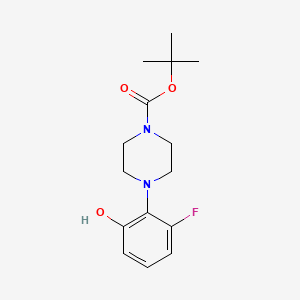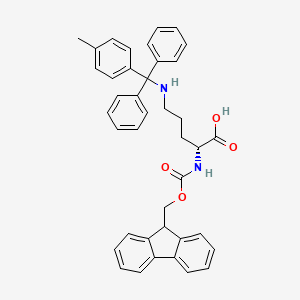
Fmoc-(Nd-4-methyltrityl)-D-ornithine
Overview
Description
Fmoc-(Nd-4-methyltrityl)-D-ornithine (Fmoc-Nd-MT-D-Orn) is a synthetic derivative of the naturally occurring amino acid ornithine. It is a member of the family of Fmoc amino acids and is used in a variety of scientific research applications. Fmoc-Nd-MT-D-Orn has several unique properties that make it a useful tool in laboratory experiments.
Scientific Research Applications
Fmoc-Nd-MT-D-Orn is a useful tool in a variety of scientific research applications. It is used in the synthesis of peptides, proteins, and other peptidomimetics, as well as in the study of enzyme-catalyzed reactions. It is also used in the study of protein-protein interactions, protein folding, and the study of protein-ligand interactions. Additionally, Fmoc-Nd-MT-D-Orn is used in the study of enzyme kinetics and the study of drug metabolism.
Mechanism of Action
Fmoc-Nd-MT-D-Orn is a synthetic derivative of the naturally occurring amino acid ornithine. It is a member of the family of Fmoc amino acids and is used in a variety of scientific research applications. Fmoc-Nd-MT-D-Orn acts as a substrate for enzymes that catalyze the formation of peptides, proteins, and other peptidomimetics. It also acts as a substrate for enzymes that catalyze the formation of protein-protein interactions, protein folding, and the study of protein-ligand interactions. Additionally, Fmoc-Nd-MT-D-Orn is a substrate for enzymes that catalyze the formation of enzyme kinetics and the study of drug metabolism.
Biochemical and Physiological Effects
Fmoc-Nd-MT-D-Orn has several unique biochemical and physiological effects. It has been shown to increase the rate of protein synthesis and to increase the stability of proteins. Additionally, Fmoc-Nd-MT-D-Orn has been shown to increase the activity of enzymes involved in protein folding and to increase the affinity of proteins for ligands. It has also been shown to increase the efficiency of drug metabolism and to increase the activity of enzymes involved in enzyme kinetics.
Advantages and Limitations for Lab Experiments
Fmoc-Nd-MT-D-Orn has several advantages for laboratory experiments. It is a reliable and efficient substrate for the synthesis of peptides, proteins, and other peptidomimetics. Additionally, it is a reliable and efficient substrate for the study of enzyme-catalyzed reactions, protein-protein interactions, protein folding, and the study of protein-ligand interactions. Additionally, Fmoc-Nd-MT-D-Orn is a reliable and efficient substrate for the study of enzyme kinetics and the study of drug metabolism.
The main limitation of Fmoc-Nd-MT-D-Orn is its cost. It is a relatively expensive reagent, and this can limit its use in laboratory experiments. Additionally, Fmoc-Nd-MT-D-Orn can be difficult to synthesize, and this can limit its use in laboratory experiments.
Future Directions
Fmoc-Nd-MT-D-Orn has a wide range of potential future directions. It could be used to study the structure and function of proteins, as well as to study the
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSGISHZIBOJC-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
